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Compound of Interest

Compound Name: 3-Chloro-5-fluorobenzyl alcohol

Cat. No.: B1586530

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-5-fluorobenzyl
alcohol

Foreword

In the landscape of modern drug discovery and materials science, substituted benzyl alcohols
serve as foundational building blocks. Their utility is largely dictated by their physicochemical
properties, which influence reactivity, solubility, and bioavailability. This guide provides an in-
depth technical examination of 3-Chloro-5-fluorobenzyl alcohol (CAS No. 79944-64-2), a
halogenated aromatic alcohol of increasing interest.

Our approach moves beyond a simple recitation of data. We aim to provide a practical and
insightful resource for researchers and development professionals. By contextualizing the data
with established analytical protocols and the underlying chemical principles, this document
serves as both a reference and a practical guide for laboratory application. We will explore not
just what the properties are, but how they are reliably determined and why they are significant
for synthetic and analytical applications.

Molecular and Chemical Identity

3-Chloro-5-fluorobenzyl alcohol is a disubstituted aromatic compound. The presence of both
chlorine and fluorine atoms on the benzene ring, meta to the hydroxymethyl group, imparts
specific electronic and steric characteristics that are critical to its chemical behavior.
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Identifier Data Reference
(3-Chloro-5-

IUPAC Name [1]
fluorophenyl)methanol
3-Chloro-5-

Synonyms [1]
fluorobenzenemethanol

CAS Number 79944-64-2 [1][2]

Molecular Formula C7HeCIFO [1112]

Molecular Weight 160.57 g/mol [1][2]

Chemical Structure

Core Physicochemical Properties

The interplay of the electronegative halogen substituents, the aromatic ring, and the polar
alcohol functional group defines the physical and chemical nature of this compound.

Summary of Physicochemical Data

The following table consolidates the key quantitative properties reported for 3-Chloro-5-
fluorobenzyl alcohol.
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Property Value Conditions Reference
Appearance Clear yellow liquid Ambient [1]

Boiling Point 224 °C 101.3 kPa [1]

Density 1.344 g/cm3 Not Specified [1]
Refractive Index 1.523 - 1.525 20 °C [1]

Flash Point 90 °C Closed Cup [1]

Vapor Pressure 0.0524 mmHg 25°C [1]

Melting Point Not Available - [1]

Water Solubility Not Reported - [1]

pKa Not Reported

In-depth Analysis of Properties

e Physical State and Thermal Properties: The compound exists as a liquid at room
temperature, indicating a melting point below 25 °C.[1] Its high boiling point of 224 °C is
characteristic of benzyl alcohols, reflecting strong intermolecular hydrogen bonding and
significant molecular weight.[1] The flash point of 90 °C classifies it as a combustible liquid
but not highly flammable under standard laboratory conditions.[1]

» Density and Refractive Index: With a density of 1.344 g/cm3, it is considerably denser than
water.[1] This is expected due to the presence of the heavy chlorine atom. The refractive
index is a useful parameter for quick identity and purity checks during synthesis and
processing.[1]

» Solubility Profile: While quantitative data is not readily available in the literature, the
molecular structure allows for a qualitative prediction. The polar hydroxyl group can engage
in hydrogen bonding, suggesting some solubility in polar solvents like ethanol and methanol.
However, the halogenated benzene ring is hydrophobic, which will limit its aqueous solubility.
For definitive analysis, experimental determination according to a standardized protocol such
as OECD Guideline 105 is required (see Section 4.3).
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» Acidity (pKa): The pKa of the benzylic alcohol proton has not been reported. It is expected to
be similar to that of benzyl alcohol (around 15.4), though slightly lowered (more acidic) due
to the electron-withdrawing inductive effects of the chlorine and fluorine substituents.

Spectroscopic Characterization Profile

While a public repository of the experimental spectra for 3-Chloro-5-fluorobenzyl alcohol is
not available, its spectral characteristics can be reliably predicted based on its structure and
data from analogous compounds. This predictive analysis is fundamental for reaction
monitoring and quality control.

e 1H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals:

o Benzylic Protons (-CH20H): A singlet or a doublet (if coupled to the hydroxyl proton)
around 0 4.5-4.8 ppm.

o Aromatic Protons (Ar-H): Three signals in the aromatic region ( 6.9-7.3 ppm). Due to the
substitution pattern, these protons will appear as complex multiplets or distinct
singlets/doublets depending on the magnitudes of H-H and H-F coupling constants.

o Hydroxyl Proton (-OH): A broad singlet whose chemical shift is concentration and solvent-
dependent, typically between & 1.5-3.0 ppm.

e 13C NMR (Carbon NMR): The carbon spectrum would provide key structural confirmation:
o Benzylic Carbon (-CHz20H): A signal around & 63-65 ppm.

o Aromatic Carbons (Ar-C): Six distinct signals are expected. The carbons directly bonded to
fluorine and chlorine will show characteristic shifts and coupling (a large one-bond C-F
coupling, tJCF, of >240 Hz is expected). The C-Cl carbon would appear around & 135
ppm, while the C-F carbon would be shifted further downfield to approximately & 163 ppm
(doublet).

o Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands:
o O-H Stretch: A strong, broad band in the region of 3200-3600 cm™1.

o C-H Stretch (sp3): A band just below 3000 cm~1 for the benzylic CHz group.
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C-H Stretch (sp?): A band just above 3000 cm~! for the aromatic C-H bonds.

[e]

C=C Stretch: Aromatic ring stretching vibrations around 1450-1600 cm™21.

o

[¢]

C-O Stretch: A strong band in the 1000-1250 cm~1 region.

[¢]

C-Cl and C-F Stretches: Bands in the fingerprint region, typically 1000-1400 cm~! for C-F
and 600-800 cm~t for C-CI.

e Mass Spectrometry (MS): Under electron ionization (El), the mass spectrum would be
expected to show:

o Molecular lon (M*): A peak at m/z 160. The key feature would be the isotopic pattern for
chlorine: a prominent M+2 peak at m/z 162 with an intensity approximately one-third of the
M+ peak.

o Major Fragments: Loss of the hydroxyl group ([M-OH]* at m/z 143) and loss of the CH20H
group to form the 3-chloro-5-fluorophenyl cation ([M-CH20H]* at m/z 129).

Experimental Protocols for Property Determination

Trustworthy data is built on validated methodologies. The following protocols describe
standard, authoritative procedures for synthesizing the compound and determining its key
physicochemical properties.

Representative Synthesis and Purification Workflow

A common and reliable method for preparing 3-Chloro-5-fluorobenzyl alcohol is through the
selective reduction of the corresponding aldehyde, 3-chloro-5-fluorobenzaldehyde.
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Caption: Workflow for Synthesis and Purification.
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Step-by-Step Protocol:

e Preparation: A solution of 3-chloro-5-fluorobenzaldehyde (1.0 eq) in methanol is prepared in
a round-bottom flask equipped with a magnetic stirrer.

e Cooling: The flask is cooled in an ice-water bath to an internal temperature of 0-5 °C.

e Reduction: Sodium borohydride (NaBHa4, ~1.1 eq) is added portion-wise over 15-20 minutes,
ensuring the temperature does not exceed 10 °C. The use of NaBHa is a cornerstone of
selective carbonyl reduction; its mild nature prevents reduction of the aromatic ring or
cleavage of the C-X bonds.

» Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 1-2
hours. Progress is monitored using Thin Layer Chromatography (TLC) until the starting
aldehyde is fully consumed.

e Quenching: The reaction is carefully quenched by the slow addition of 1M hydrochloric acid
(HCI) until the effervescence ceases and the pH is slightly acidic. This step neutralizes
excess NaBH4 and hydrolyzes the borate esters.

o Extraction: The methanol is partially removed under reduced pressure, and the aqueous
residue is extracted three times with ethyl acetate.

e Washing and Drying: The combined organic layers are washed with saturated sodium
chloride solution (brine), dried over anhydrous sodium sulfate, filtered, and concentrated in
vacuo to yield the crude product.

 Purification: The crude alcohol is purified by flash column chromatography on silica gel,
typically using a gradient of ethyl acetate in hexanes as the eluent.

Boiling Point Determination (OECD Guideline 103)

This protocol outlines the determination of boiling point using a method suitable for small
sample volumes, compliant with OECD Guideline 103.[3][4]
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Caption: Siwoloboff Method for Boiling Point.
Step-by-Step Protocol:

o Apparatus: A standard melting point apparatus, a thermometer, and two glass capillary tubes
(one standard, one smaller fusion tube sealed at one end).

o Sample Loading: The sample is introduced into the larger capillary tube. The smaller fusion
tube is placed inside, open-end down.

o Heating: The assembly is placed in the heating block of the apparatus. The temperature is
raised rapidly to about 20 °C below the expected boiling point (224 °C), then increased at a
rate of 1-2 °C per minute.

o Observation: As the liquid approaches its boiling point, trapped air in the fusion tube expands
and escapes. At the boiling point, a continuous and rapid stream of bubbles will emerge from
the opening of the inner tube. This indicates that the vapor pressure of the liquid equals the
atmospheric pressure.

o Measurement: The heat is turned off, and the apparatus is allowed to cool slowly. The
temperature at which the bubble stream ceases and the liquid is drawn back into the inner
fusion tube is recorded as the boiling point. The procedure should be repeated to ensure
reproducibility.

Water Solubility Determination (OECD Guideline 105 -
Flask Method)

This protocol is the gold standard for determining the water solubility of substances with
solubility greater than 102 g/L.[5][6]
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Step-by-Step Protocol:

System Preparation: The analysis is performed at a constant, controlled temperature (e.g.,
20 £ 0.5 °C) using a thermostatted shaking apparatus. High-purity water (e.g., double-
distilled or HPLC grade) is used as the solvent.

Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and
determine the time required to reach equilibrium.

Equilibration: An excess amount of 3-Chloro-5-fluorobenzyl alcohol is added to a known
volume of water in a flask. The amount should be sufficient to ensure a saturated solution
with undissolved solute present.

Stirring: The flask is sealed and agitated in the thermostatted shaker for a period sufficient to
reach equilibrium (e.g., 24-48 hours). Periodically, samples are taken (e.g., at 24, 48, and 72
hours) to ensure the concentration has plateaued.

Phase Separation: Once equilibrium is reached, the mixture is allowed to stand at the test
temperature to allow undissolved material to settle. The saturated aqueous solution is then
separated from the solid/liquid phase, typically by centrifugation at the same temperature.

Concentration Analysis: The concentration of the solute in the clear, saturated aqueous
phase is determined using a validated analytical method with a suitable detection limit, such
as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas
Chromatography (GC).

Validation: The entire process is repeated with different stirring times and sample-to-volume
ratios to validate that a true equilibrium was achieved.

Safety, Handling, and Storage
Proper handling is paramount to ensure laboratory safety.
e Hazard Identification: This compound is classified with hazard codes Xn (Harmful) and Xi

(Irritant).[1] Based on analogous structures, it should be considered a skin and serious eye
irritant.[7][8] May cause respiratory irritation.
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e Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety
glasses with side shields or goggles, and a lab coat.

e Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid
inhalation of vapors. Avoid contact with skin, eyes, and clothing.

o Storage: Store in a cool, dry place away from incompatible materials. The container should
be tightly sealed. Recommended storage is at room temperature in a dry environment.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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